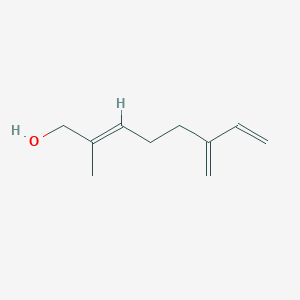
(Z)-2-Methyl-6-methylene-2,7-octadien-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Myrcenol 8, also known as 2-Methyl-6-methylideneoct-7-en-2-ol, is an organic compound classified as a terpenoid. It is notable for its presence in essential oils, particularly in lavender oil and the hop plant (Humulus lupulus). Myrcenol 8 is recognized for its fragrant properties and is used extensively in the fragrance industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Myrcenol 8 is synthesized from myrcene through a process involving hydroamination of the 1,3-diene followed by hydrolysis and palladium-catalyzed removal of the amine. This method ensures high yield and efficiency .
Industrial Production Methods: Industrial production of Myrcenol 8 involves deaminating 7-hydroxygeranyl dialkylamine or 7-hydroxyneryl dialkylamine using a palladium-phosphine-cation complex catalyst. This process is efficient, economical, and yields high amounts of Myrcenol 8 .
Análisis De Reacciones Químicas
Types of Reactions: Myrcenol 8 undergoes various chemical reactions, including:
Oxidation: Myrcenol 8 can be oxidized to form different products depending on the reagents and conditions used.
Reduction: It can be reduced to form more saturated compounds.
Substitution: Myrcenol 8 can participate in substitution reactions, particularly with halogens.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Halogenation can be achieved using chlorine or bromine under controlled conditions.
Major Products: The major products formed from these reactions include various cyclohexene derivatives, which are also useful in the fragrance industry .
Aplicaciones Científicas De Investigación
Myrcenol 8 has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other terpenoids and fragrances.
Biology: Myrcenol 8 acts as a pheromone for certain bark beetles, making it useful in entomological studies.
Medicine: Research is ongoing into its potential therapeutic properties, including antimicrobial and antioxidant activities.
Industry: Myrcenol 8 is a key component in the production of synthetic perfumes and flavorings.
Mecanismo De Acción
The mechanism by which Myrcenol 8 exerts its effects involves interaction with various molecular targets and pathways. In the case of its role as a pheromone, Myrcenol 8 binds to specific receptors in the bark beetles, triggering aggregation behavior. In other applications, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparación Con Compuestos Similares
Myrcene: A precursor to Myrcenol 8, myrcene is also a monoterpene with similar fragrant properties.
Linalool: Another terpenoid found in essential oils, linalool shares some chemical properties with Myrcenol 8 but differs in its specific applications and fragrance profile.
Uniqueness: Myrcenol 8 stands out due to its specific synthesis route and its dual role as both a fragrance component and a pheromone. Its unique chemical structure allows it to participate in a variety of reactions, making it a versatile compound in both research and industrial applications .
Propiedades
Número CAS |
38228-40-9 |
|---|---|
Fórmula molecular |
C10H16O |
Peso molecular |
152.23 g/mol |
Nombre IUPAC |
(2E)-2-methyl-6-methylideneocta-2,7-dien-1-ol |
InChI |
InChI=1S/C10H16O/c1-4-9(2)6-5-7-10(3)8-11/h4,7,11H,1-2,5-6,8H2,3H3/b10-7+ |
Clave InChI |
IEVYLQISZQFFGA-JXMROGBWSA-N |
SMILES isomérico |
C/C(=C\CCC(=C)C=C)/CO |
SMILES canónico |
CC(=CCCC(=C)C=C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


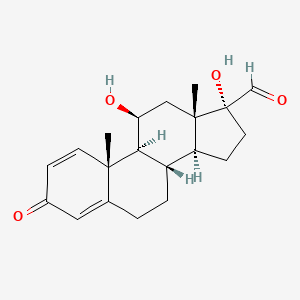
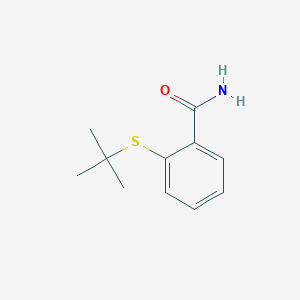
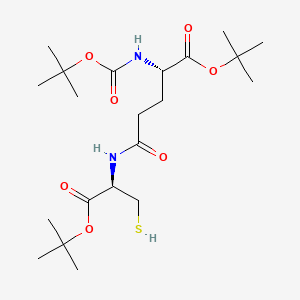
![tert-butyl N-[3-[3-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,6-dioxopyrimidin-1-yl]propyl]carbamate](/img/structure/B13432166.png)
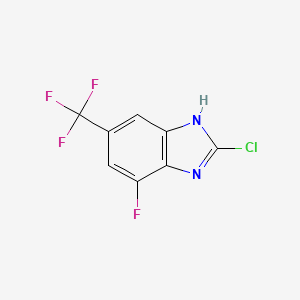
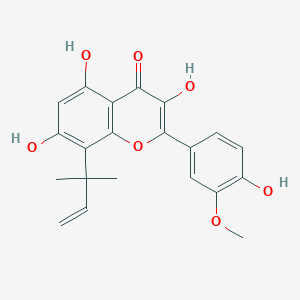
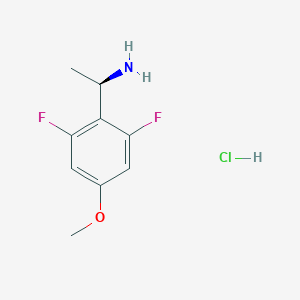

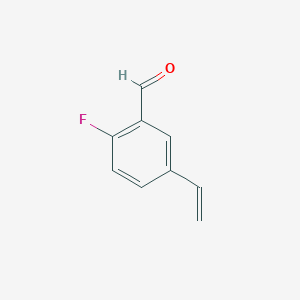
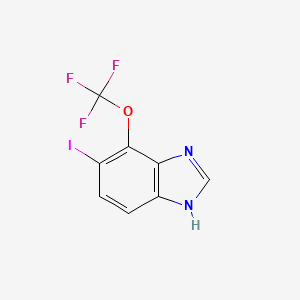
![4-[Bis(2-methoxyethyl)amino]benzaldehyde](/img/structure/B13432192.png)
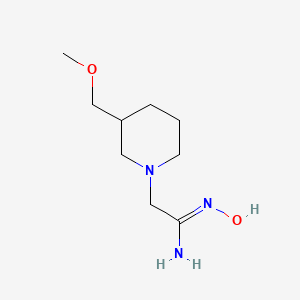
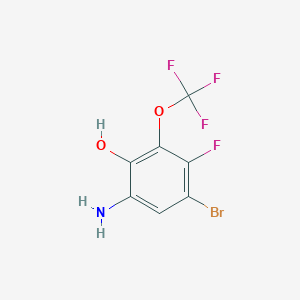
![3-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13432215.png)
